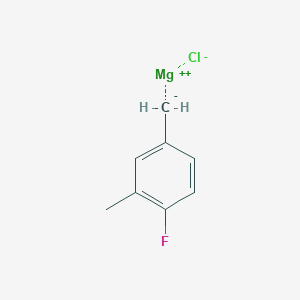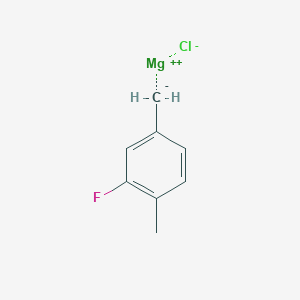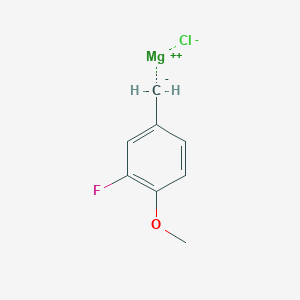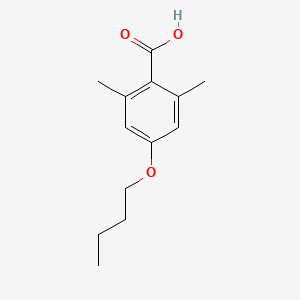
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran is a useful research compound. Its molecular formula is C16H16BrMgN and its molecular weight is 326.51 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran is 325.03165 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which share structural similarities with the compound of interest, are recognized for their significant role in drug discovery, particularly in cancer and central nervous system (CNS) disorders. THIQ derivatives have been synthesized for various therapeutic activities, showing promise in oncology and infectious diseases. For instance, trabectedin, an anticancer drug approved by the US FDA for soft tissue sarcomas, is a milestone in cancer drug discovery, highlighting the potential of THIQ scaffolds in therapeutic applications (Singh & Shah, 2017).
Synthesis and Chemical Transformations
In the field of organic synthesis, tetrahydroisoquinolines, including derivatives and structurally related compounds, serve as key intermediates in the synthesis of complex molecules. Research has detailed the Fischer synthesis of indoles from arylhydrazones, indicating the versatility of tetrahydroisoquinolines in constructing heterocyclic compounds, a foundational aspect of medicinal chemistry (Fusco & Sannicolo, 1978). This demonstrates the compound's relevance in the synthesis of bioactive molecules and potential drugs.
Radical Cyclizations in Organic Synthesis
Radical cyclizations are crucial for forming carbo- and heterocyclic structures in organic synthesis, including natural products and pharmacologically active molecules. Studies on controlling the regiochemistry of radical cyclizations have led to advancements in synthesizing therapeutically important materials. This aspect of research underlines the utility of tetrahydroisoquinoline derivatives in designing novel compounds with therapeutic potential (Ishibashi & Tamura, 2004).
Propiedades
IUPAC Name |
magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-2,4-9H,10-13H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXGTFDNHUMRE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C[C-]=C3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)
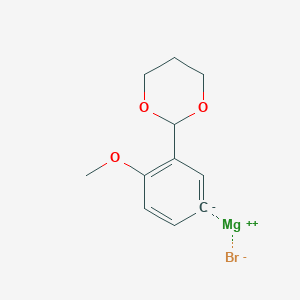
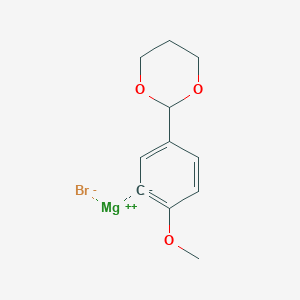


![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)
